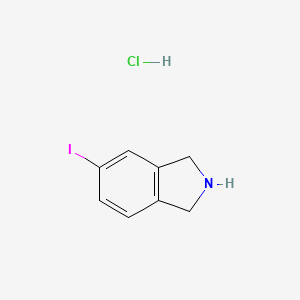
5-Iodoisoindoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodoisoindoline hydrochloride: is a chemical compound belonging to the class of isoindoline derivatives Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodoisoindoline hydrochloride typically involves the iodination of isoindoline. One common method is the reaction of isoindoline with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The resulting 5-iodoisoindoline is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5-Iodoisoindoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of isoindoline derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include 5-aminoisoindoline, 5-thioisoindoline, and 5-alkoxyisoindoline.
Oxidation Reactions: Products include isoindoline-1,3-dione derivatives.
Reduction Reactions: Products include isoindoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Iodoisoindoline hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its ability to interact with biological targets and modulate disease pathways.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Iodoisoindoline hydrochloride involves its interaction with specific molecular targets in biological systems. The iodine atom at the 5-position enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 5-Bromoisoindoline hydrochloride
- 5-Chloroisoindoline hydrochloride
- 5-Fluoroisoindoline hydrochloride
Comparison: 5-Iodoisoindoline hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The larger atomic size and higher electronegativity of iodine contribute to its unique properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H9ClIN |
|---|---|
Peso molecular |
281.52 g/mol |
Nombre IUPAC |
5-iodo-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C8H8IN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H |
Clave InChI |
TUMDCXVCQCFUNI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)I.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


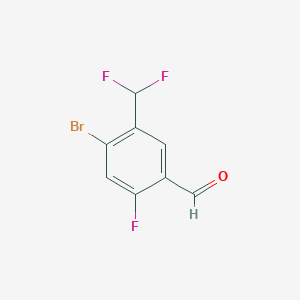
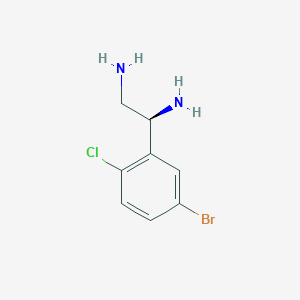
![3-Formyl-6h-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B13035743.png)
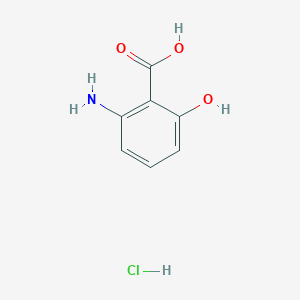

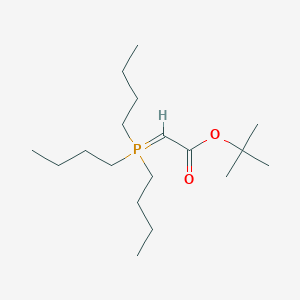
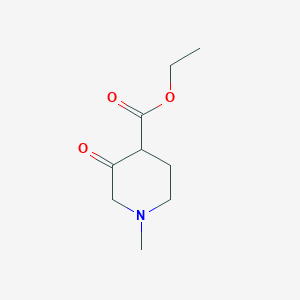

![2,5-Dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-4'-carbonitrile](/img/structure/B13035805.png)

![2-Bromo-5,6,7,8-tetrahydrocyclopenta[4,5]pyrrolo[2,3-B]pyridine](/img/structure/B13035813.png)

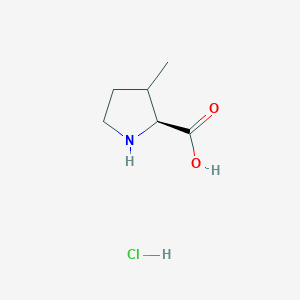
![Methyl4-chloro-3-methylthieno[3,2-c]pyridine-7-carboxylate](/img/structure/B13035829.png)
